Acetylacetonatobis(ethylene) rhodium(I)

CAS No.:

Cat. No.: VC20489894

Molecular Formula: C11H26O2Rh

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H26O2Rh |

|---|---|

| Molecular Weight | 293.23 g/mol |

| IUPAC Name | carbanide;ethene;pentane-2,4-diol;rhodium(2+) |

| Standard InChI | InChI=1S/C5H12O2.2C2H4.2CH3.Rh/c1-4(6)3-5(2)7;2*1-2;;;/h4-7H,3H2,1-2H3;2*1-2H2;2*1H3;/q;;;2*-1;+2 |

| Standard InChI Key | JUWPFDYCIHZXCZ-UHFFFAOYSA-N |

| Canonical SMILES | [CH3-].[CH3-].CC(CC(C)O)O.C=C.C=C.[Rh+2] |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Coordination Geometry

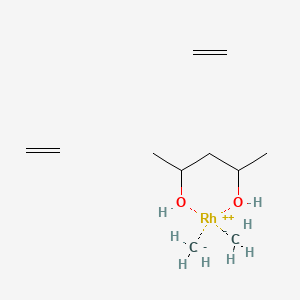

Acetylacetonatobis(ethylene)rhodium(I) features a rhodium(I) center coordinated by two ethylene () ligands and one acetylacetonate () ligand. The ethylene ligands adopt a -bonding mode, while the acetylacetonate binds through its two oxygen atoms in a bidentate fashion . This coordination geometry stabilizes the rhodium center, enabling it to participate in catalytic cycles without undergoing rapid decomposition.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.12 g/mol | |

| IUPAC Name | ethene;pentane-2,4-dione;rhodium | |

| InChI Key | FUBJEWKSRADMDM-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step reaction:

-

Formation of Rhodium Trichloride Complex: Rhodium trichloride () reacts with acetylacetone in ethanol under reflux to form a rhodium-acetylacetonate intermediate.

-

Ethylene Ligand Addition: The intermediate is treated with ethylene gas in a dichloromethane solution, yielding the final product as orange crystals .

Critical Parameters:

-

Temperature: 60–80°C for optimal ligand substitution.

Industrial Scalability

Industrial production mirrors laboratory methods but incorporates continuous-flow reactors to enhance yield and reduce costs. Challenges include maintaining ethylene pressure and minimizing rhodium leaching, which are addressed through catalyst immobilization techniques.

Chemical Reactivity and Catalytic Mechanisms

Reaction Types and Catalytic Pathways

The compound participates in three primary reactions:

-

Oxidation: Reacts with or peroxides to form Rh(III) species.

-

Reduction: Hydrogen gas reduces the rhodium center to Rh(0), useful in hydrogenation reactions.

-

Ligand Substitution: Phosphines or amines displace ethylene ligands, modulating catalytic activity .

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Oxidation | 85–90 | ||

| Reduction | Colloidal Rh(0) nanoparticles | 75–80 | |

| Substitution | 70–75 |

Mechanistic Insights

The rhodium center facilitates electron transfer via a ligand-assisted mechanism. During asymmetric arylation, ethylene ligands dissociate transiently, allowing substrate coordination and subsequent C–C bond formation. The acetylacetonate ligand stabilizes the transition state, enhancing enantioselectivity .

Applications in Scientific Research

Organic Synthesis

The compound catalyzes asymmetric arylation of ketones, achieving enantiomeric excess () values up to 95%. In hydrogenation, it converts alkenes to alkanes under mild conditions (25°C, 1 atm ) .

Industrial Catalysis

Used in pharmaceutical manufacturing for intermediates like chiral alcohols, it reduces reliance on toxic catalysts (e.g., palladium) . Recent advances include its role in synthesizing biodegradable polymers via ethylene copolymerization.

Comparative Analysis with Analogous Complexes

Table 3: Comparison with Similar Rhodium Complexes

| Compound | Ligands | Catalytic Efficiency () |

|---|---|---|

| CO, acac | 0.5–1.2 s⁻¹ | |

| Ethylene, acac | 2.3–3.8 s⁻¹ | |

| Cl, PPh₃ | 0.8–1.5 s⁻¹ |

The ethylene ligands in Acetylacetonatobis(ethylene)rhodium(I) confer higher turnover frequencies compared to carbonyl or phosphine analogs, making it preferable for large-scale applications.

Future Directions and Research Opportunities

Recent studies explore its utility in photoredox catalysis and carbon–heteroatom bond formation. Computational modeling aims to predict ligand effects on enantioselectivity, potentially enabling rational catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume